molecular formula C17H18N4O2 B12249351 N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B12249351
M. Wt: 310.35 g/mol
InChI Key: BZIJJZRSRSAOMR-UHFFFAOYSA-N
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Description

N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multiple steps. One common synthetic route starts with the reaction of 1,4-benzodioxane-6-amine with various reagents to introduce the pyrazolopyrimidine core. The reaction conditions often involve the use of solvents like N,N-dimethylformamide (DMF) and bases such as lithium hydride (LiH) to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like sodium borohydride (NaBH₄), and various alkyl/aryl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of N-substituted derivatives .

Mechanism of Action

The mechanism of action of N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as cholinesterase enzymes. By inhibiting these enzymes, the compound can modulate neurotransmitter levels, which is crucial in the treatment of neurological disorders . The pathways involved include the inhibition of enzyme activity, leading to increased levels of neurotransmitters like acetylcholine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to its combination of a benzodioxin moiety with a pyrazolopyrimidine core. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C17H18N4O2

Molecular Weight

310.35 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C17H18N4O2/c1-12-9-17(21-16(19-12)5-6-18-21)20(2)11-13-3-4-14-15(10-13)23-8-7-22-14/h3-6,9-10H,7-8,11H2,1-2H3

InChI Key

BZIJJZRSRSAOMR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=NN2C(=C1)N(C)CC3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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